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Compound of Interest

Compound Name: Nevanimibe

Cat. No.: B238670

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nevanimibe's in vivo anti-steroidogenic effects
against other alternatives, supported by experimental data. It is designed to assist researchers

and drug development professionals in evaluating Nevanimibe as a potential therapeutic agent
for conditions characterized by steroid hormone excess.

Introduction to Nevanimibe and its Mechanism of
Action

Nevanimibe (formerly known as ATR-101) is an orally administered, selective inhibitor of Acyl-
CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).
[1][2] ACAT1 is a crucial enzyme located in the endoplasmic reticulum that catalyzes the
esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] Steroid
hormones, including cortisol and androgens, are synthesized from cholesterol. By inhibiting
ACAT1, Nevanimibe reduces the pool of cholesteryl esters available for steroidogenesis,
thereby decreasing the production of adrenal steroids.[2] At lower doses, Nevanimibe has
been shown to decrease adrenal steroidogenesis, while at higher concentrations, it can induce
apoptosis (programmed cell death) in adrenocortical cells.[1][3] This dual mechanism makes it
a compound of interest for diseases like congenital adrenal hyperplasia (CAH) and
adrenocortical carcinoma (ACC).[2][3]
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Signaling Pathway of Nevanimibe's Anti-
Steroidogenic Effect

Nevanimibe's primary mechanism of action is the inhibition of ACAT1. This disrupts the normal
homeostatic mechanism for managing intracellular cholesterol levels, leading to a reduction in
the substrate available for steroid hormone synthesis.
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Caption: Mechanism of Nevanimibe's anti-steroidogenic action.

Comparative Efficacy of Nevanimibe: In Vivo Data
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The following tables summarize the quantitative data from in vivo studies on Nevanimibe,
including preclinical animal models and human clinical trials.

Preclinical Data: Canine Model

A study in dogs with naturally occurring Cushing's syndrome demonstrated Nevanimibe's
ability to reduce cortisol levels.

Ke
Species Condition Dosage Duration . y- Reference
Findings
- Decreased
ACTH-
stimulated
cortisol
concentration
3 mg/kg
s by day 7. -
) (days 1-7)
Cushing's Aldosterone
Dog then 30 28 days ) [4]
Syndrome concentration
mg/kg (days
s were also
8-28)
reduced

compared to
baseline on
days 7 and
28.

Human Clinical Trial Data

Phase 1 and 2 clinical trials have evaluated Nevanimibe in patients with Adrenocortical
Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH).

Table 1: Phase 2 Study of Nevanimibe in Congenital Adrenal Hyperplasia (CAH)
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Number of
) Dosage
Patients

Duration

Key Findings Reference

Dose titration

from 125 mg to
10 adults ]

1000 mg twice

daily

2 weeks on drug,
2 weeks placebo
washout, then

dose titration

- 5 patients
experienced a
27-72%
decrease in 17-
hydroxyprogester
one (17-OHP). -

2 patients met

[5]16]

the primary
endpoint of 17-
OHP < 2x upper
limit of normal.

Table 2: Phase 1 Study of Nevanimibe in Adrenocortical Carcinoma (ACC)

Number of
) Dosage
Patients

Study Design

Key Findings Reference

1.6 mg/kg/day to
158.5 mg/kg/day

63

Dose-escalation

- Drug-related
adrenal
insufficiency was
observed in 2
patients,
confirming a
pharmacologic
effect. - 13 of 48

patients who

[1]3]

underwent
imaging at 2
months had

stable disease.

Comparison with Other Steroidogenesis Inhibitors
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Nevanimibe's mechanism of action differs from other commonly used steroidogenesis
inhibitors, which typically target specific cytochrome P450 enzymes in the steroid synthesis

pathway.
5 Mechanism of Primary Steroid(s) Common Side
ru
9 Action Inhibited Effects

Broadly affects all ) ]
ACAT1/SOAT1 ) Gastrointestinal

o o adrenal steroids ] )

Nevanimibe inhibitor (reduces disorders (diarrhea,

cholesterol substrate)

(cortisol, androgens,

aldosterone)

vomiting)[1]

Inhibits CYP11A1,

Liver toxicity,

Ketoconazole CYP17, and Cortisol, Androgens gastrointestinal
CYP11B1[7] upset[7]
Hirsutism,

Metyrapone

Primarily inhibits
CYP11B1[7]

Cortisol

hypertension (due to
precursor

accumulation)[7]

Osilodrostat

Inhibits CYP11B1 and
to a lesser extent,
CYP11B2

Cortisol, Aldosterone

Hypocortisolism,
hypokalemia,
hypertension, QT

prolongation

Experimental Protocols

This section details a representative in vivo experimental protocol for validating the anti-

steroidogenic effects of a compound like Nevanimibe in a rodent model, based on established

methodologies.

Representative In Vivo Rodent Study Protocol
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Experimental Workflow

1. Animal Acclimatization
(e.g., Male Sprague-Dawley rats, 7-8 weeks old)

'

2. Group Assignment
(Vehicle Control, Nevanimibe Dose 1, Nevanimibe Dose 2, Positive Control)

'

3. Dosing Period
(e.g., Daily oral gavage for 14 days)

'

4. Sample Collection
(Terminal blood collection via cardiac puncture, Adrenal gland excision)

' '

5. Hormone Analysis 6. Tissue Analysis
(Serum separation for LC-MS/MS or ELISA analysis of Corticosterone, Testosterone, etc.) (Adrenal gland weight, Histopathology)

' v

7. Data Analysis
(Statistical comparison between groups)

Click to download full resolution via product page

Caption: A typical experimental workflow for in vivo validation.

Objective: To assess the effect of Nevanimibe on adrenal steroid hormone levels in a rodent
model.

1. Animals:

e Species: Male Sprague-Dawley rats.
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Age: 7-8 weeks at the start of the study.

Acclimatization: Animals are acclimated for at least one week prior to the start of the
experiment under standard laboratory conditions (12-hour light/dark cycle, controlled
temperature and humidity, ad libitum access to food and water).

. Experimental Groups:
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
Group 2: Nevanimibe - Low Dose (e.g., 10 mg/kg/day).
Group 3: Nevanimibe - High Dose (e.g., 50 mg/kg/day).
Group 4: Positive Control (e.g., Ketoconazole, 100 mg/kg/day).
n = 8-10 animals per group.
. Dosing:
Route of Administration: Oral gavage.
Frequency: Once dalily.
Duration: 14 consecutive days.
Animals are weighed daily to adjust the dose volume.
. Sample Collection:
On day 15, 2-4 hours after the final dose, animals are anesthetized.
Blood is collected via cardiac puncture into serum separator tubes.

Following blood collection, animals are euthanized, and adrenal glands are excised, trimmed
of fat, and weighed.

. Biomarker Analysis:
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e Hormone Quantification: Serum is separated by centrifugation. Levels of key steroid
hormones (e.g., corticosterone, testosterone, progesterone, and 17-OHP) are quantified
using validated methods such as Liquid Chromatography with tandem Mass Spectrometry
(LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).[8]

» Histopathology: Adrenal glands are fixed in 10% neutral buffered formalin, embedded in
paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic
examination to assess for any cellular changes.

6. Statistical Analysis:
o Data are expressed as mean * standard error of the mean (SEM).

 Statistical significance between the treated groups and the vehicle control group is
determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g.,
Dunnett's test).

o Ap-value of <0.05 is considered statistically significant.

Conclusion

In vivo data from both preclinical and clinical studies validate the anti-steroidogenic effects of
Nevanimibe. Its unique mechanism of inhibiting ACAT1 offers a different therapeutic approach
compared to traditional enzyme-specific inhibitors. The available data in dogs and humans
shows a clear reduction in key steroid hormones.[4][5] While direct comparative in vivo studies
with other agents are limited, the distinct mechanism of action suggests Nevanimibe could be
a valuable alternative or adjunctive therapy in the management of diseases driven by steroid
excess. Further research, particularly in standardized rodent models, would be beneficial to
fully characterize its preclinical profile and comparative efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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